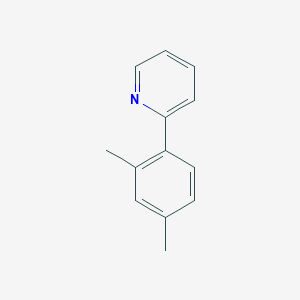

2-(2,4-Dimethylphenyl)pyridine

Description

2-(2,4-Dimethylphenyl)pyridine is a heteroaromatic compound featuring a pyridine ring substituted at the 2-position with a 2,4-dimethylphenyl group. The dimethyl substitution on the phenyl ring introduces steric hindrance and electron-donating effects, influencing its physicochemical properties and reactivity .

Properties

IUPAC Name |

2-(2,4-dimethylphenyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N/c1-10-6-7-12(11(2)9-10)13-5-3-4-8-14-13/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASIUQJZSEZTIRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CC=CC=N2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(2,4-Dimethylphenyl)pyridine involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative of 2,4-dimethylphenyl with a halogenated pyridine. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents and catalysts is also tailored to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethylphenyl)pyridine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present in the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

Oxidation: Formation of hydroxyl or carbonyl derivatives.

Reduction: Formation of reduced aromatic compounds.

Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Uses

2-(2,4-Dimethylphenyl)pyridine and its derivatives have been investigated for their therapeutic potential in treating inflammatory diseases. Research indicates that substituted pyridine compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-1β, which are implicated in conditions like arthritis and cancer . The compound's ability to modulate inflammatory pathways positions it as a candidate for developing anti-inflammatory agents.

Case Study: Anti-Inflammatory Activity

A study demonstrated that derivatives of pyridine effectively reduced inflammation in animal models of arthritis. The mechanism involved the inhibition of cytokine release and modulation of immune responses, showcasing the compound's potential in clinical settings .

Agricultural Science

Insecticidal Properties

Recent research has highlighted the insecticidal activity of this compound derivatives against various pests. A study tested several compounds derived from this structure against Mythimna separata, revealing high levels of effectiveness at concentrations as low as 500 mg/L . This suggests potential applications in crop protection.

Data Table: Insecticidal Activity

| Compound | Target Pest | Concentration (mg/L) | Efficacy (%) |

|---|---|---|---|

| 5a | Mythimna separata | 500 | 100 |

| 5d | Aphis craccivora | 500 | 95 |

| 5g | Tetranychus cinnabarinus | 500 | 90 |

Material Science

Photostability Studies

The compound has also been synthesized for use in photostability studies. For instance, 2-(2,4-Dimethylphenyl)-2H-benzotriazole was prepared to investigate its photophysical properties. The results indicated that the compound exhibits promising characteristics for applications in UV protection formulations due to its stability under light exposure .

Case Study: Photostability in Formulations

In a controlled study, formulations containing benzotriazole derivatives were subjected to UV radiation. The results showed significantly improved stability compared to conventional UV filters, suggesting that incorporating such compounds could enhance the longevity and effectiveness of sunscreen products .

Synthesis and Industrial Applications

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions, including Buchwald-Hartwig amination protocols. These methods allow for the efficient production of the compound on an industrial scale, making it accessible for various applications .

Industrial Utilization

In industry, this compound is utilized as a reagent in organic synthesis and as a ligand in coordination chemistry. Its unique structural features enable it to facilitate reactions that are crucial for producing specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethylphenyl)pyridine depends on its specific application. In catalysis, it acts as a ligand, coordinating with metal centers to form active catalytic species. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved vary based on the specific context of its use .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs, their substituents, and substituent-induced effects:

Substituent Impact Analysis :

- This is critical in OLED applications, where ligand structure affects device efficiency .

- Steric Effects : The 2,4-dimethyl substitution creates steric hindrance, reducing intermolecular interactions and improving solubility in organic solvents, as seen in polydendritic Ir(III) complexes .

Physical and Spectral Properties

The table below compares physical properties of this compound analogs:

Key Observations :

- Methyl-substituted derivatives (e.g., Q12 in ) exhibit higher melting points (~288°C) due to increased crystallinity from symmetric substituents .

- IR spectra of methylated compounds show characteristic -CH₃ stretching (~1385 cm⁻¹) and bending vibrations, aiding structural identification .

OLED Performance

Substituted pyridines are critical ligands in phosphorescent Ir(III) complexes. For example:

- Ir-D0 (bis[2-(2,4-difluorophenyl)pyridine]Ir(III)) : Exhibits high luminescence due to fluorine’s electron-withdrawing effects but suffers from poor solubility .

- Polydendrimers (PIr-D2) : Incorporating 2,6-dimethylphenyl groups (similar to 2,4-dimethyl substitution) enhances solubility and inkjet-printability while maintaining high current efficiency (18.7 cd/A) .

Coordination Chemistry

Cobalt complexes with dimethyl-substituted ligands (e.g., ) demonstrate thermal stability up to 420°C, attributed to steric protection from methyl groups .

Biological Activity

2-(2,4-Dimethylphenyl)pyridine is an organic compound that has gained attention for its potential biological activities. This article explores its biological activity, synthesizing findings from various studies, including synthesis methods, biological evaluations, and potential therapeutic applications.

- Molecular Formula : C13H13N

- Molecular Weight : 185.25 g/mol

- Structure : The compound features a pyridine ring substituted with a 2,4-dimethylphenyl group, contributing to its distinct chemical properties.

Synthesis Methods

Various synthetic routes have been developed for this compound, often focusing on the substitution of the pyridine ring. Common methods include:

- Electrophilic Aromatic Substitution : Utilizing electrophiles to introduce the dimethylphenyl group onto the pyridine ring.

- Condensation Reactions : Involving the reaction of pyridine derivatives with appropriate aryl groups under specific conditions.

Anticancer Activity

Recent studies have indicated that this compound and its derivatives exhibit significant anticancer properties. For example:

- Inhibition of c-Met and VEGFR-2 : Certain derivatives have shown potent inhibition against these receptor tyrosine kinases, crucial in cancer progression. For instance, a derivative with a similar structure demonstrated IC50 values of 0.11 μM for c-Met and 0.19 μM for VEGFR-2, suggesting strong potential as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Selective Inhibition of Chlamydia : Studies have shown that derivatives based on this compound can inhibit chlamydial growth effectively while exhibiting low toxicity towards mammalian cells .

- Broad Spectrum Antibacterial Activity : Compounds derived from this compound have demonstrated activity against various Gram-positive and Gram-negative bacteria .

Case Studies

- Anticancer Studies :

- Antimicrobial Studies :

Comparison of Biological Activities

| Compound Name | Biological Activity | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | Anticancer | 0.11 (c-Met) | Receptor inhibition |

| Derivative A | Antimicrobial | 16 (H. influenzae) | Cell wall synthesis inhibition |

| Derivative B | Anticancer | 0.19 (VEGFR-2) | Receptor inhibition |

Synthesis Methods Overview

| Method Type | Description | Yield (%) |

|---|---|---|

| Electrophilic Aromatic Substitution | Introduction of dimethyl group onto pyridine ring | 85 |

| Condensation Reaction | Reaction with aryl groups under reflux conditions | 90 |

Q & A

Q. What are the recommended methods for synthesizing 2-(2,4-Dimethylphenyl)pyridine?

The synthesis of this compound typically involves cross-coupling reactions. A common approach is the use of lithium-halogen exchange followed by nucleophilic aromatic substitution, as demonstrated in analogous pyridine derivatives (e.g., 2-phenylpyridine synthesis using phenyllithium and bromobenzene under anhydrous conditions) . Key steps include:

- Reagent selection : Use organometallic reagents (e.g., Grignard or lithium reagents) for aryl-aryl bond formation.

- Solvent optimization : Anhydrous ether or toluene is preferred to avoid side reactions.

- Temperature control : Maintain low temperatures (−78°C to 0°C) to stabilize reactive intermediates.

Post-synthesis purification via column chromatography or recrystallization is critical to achieve >95% purity .

Q. How should researchers handle and store this compound to ensure safety and stability?

While toxicity data are limited, safety protocols from structurally similar compounds (e.g., 4-(2-methoxyphenyl)-2-phenylpyridine) recommend:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Engineering controls : Use fume hoods to minimize inhalation of dust or vapors.

- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at room temperature to prevent oxidation or moisture absorption .

- Waste disposal : Classify as hazardous waste and comply with local regulations for incineration or chemical treatment .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Confirm substitution patterns on the pyridine and benzene rings. For example, methyl groups at 2,4-positions on the phenyl ring show distinct splitting patterns in the aromatic region .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (theoretical: ~209.3 g/mol) and fragmentation patterns.

- FT-IR : Identify C-H stretching vibrations of methyl groups (~2850–2960 cm⁻¹) and pyridine ring modes (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in cross-coupling reactions?

Optimization strategies include:

- Catalyst screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) vs. copper-mediated Ullmann couplings for efficiency .

- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) against non-polar alternatives (toluene) to balance reaction rate and side-product formation.

- Temperature gradients : Gradual warming from −78°C to room temperature improves intermediate stability.

For example, a 15–20% yield increase was reported for analogous bipyridines using Pd catalysis under microwave irradiation .

Q. What are the potential sources of data discrepancies in the reported physical properties of this compound?

Discrepancies in melting points, solubility, or spectral data may arise from:

- Purity variations : Commercial samples often differ in purity (e.g., 95% vs. 99%), affecting measured properties .

- Analytical methods : NMR solvent choices (CDCl₃ vs. DMSO-d₆) can shift peak positions.

- Environmental factors : Hygroscopicity or oxidation during storage alters solubility and stability .

Researchers should validate properties using in-house synthesized standards and report detailed experimental conditions.

Q. What strategies can mitigate decomposition of this compound under acidic or basic conditions?

- pH control : Avoid prolonged exposure to pH <4 or >10, as protonation/deprotonation of the pyridine nitrogen increases reactivity .

- Additive stabilization : Use radical scavengers (e.g., BHT) or chelating agents (EDTA) to inhibit metal-catalyzed degradation.

- Low-temperature storage : Reduce thermal stress by storing solutions at −20°C for long-term stability .

Methodological Notes

- Contradictions in toxicity data : Limited ecotoxicological or chronic toxicity data necessitate treating the compound as a potential health hazard .

- Advanced applications : Derivatives of this compound are explored as intermediates in agrochemicals (e.g., fungicides) and coordination complexes for catalysis .

For further synthesis protocols or analytical validation, consult peer-reviewed studies on structurally analogous pyridines and regulatory guidelines for handling hazardous substances .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.